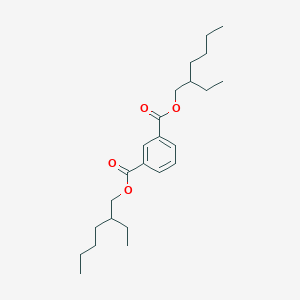

Bis(2-ethylhexyl) isophthalate

Übersicht

Beschreibung

Bis(2-ethylhexyl) isophthalate: is an organic compound with the chemical formula C24H38O4. It is a colorless to slightly yellow liquid that is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) products. This compound enhances the flexibility, durability, and longevity of plastics, making it a valuable additive in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) isophthalate is synthesized through the esterification of isophthalic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows:

Reactants: Isophthalic acid and 2-ethylhexanol.

Catalyst: Sulfuric acid or para-toluenesulfonic acid.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 150-200°C, under reflux conditions to remove water formed during the reaction

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous removal of water to drive the reaction to completion. The final product is purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

Bis(2-ethylhexyl) isophthalate undergoes hydrolysis in the presence of strong acids, yielding 2-ethylhexanol and isophthalic acid. The reaction is exothermic and follows general ester hydrolysis mechanisms .

Key Features:

-

Reagents: Concentrated sulfuric acid or other proton donors.

-

Products:

-

2-Ethylhexanol (C₈H₁₈O)

-

Isophthalic acid (C₈H₆O₄)

-

-

Conditions: Elevated temperatures accelerate the reaction.

Oxidative Reactions

The compound exhibits incompatibility with strong oxidizing agents, leading to vigorous exothermic reactions.

Alkaline Saponification

In basic environments, the ester bonds undergo saponification to form carboxylate salts:

Experimental Notes:

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes, releasing toxic fumes:

Decomposition Products:

Thermogravimetric Analysis (Inferred):

| Temperature Range (°C) | Mass Loss (%) | Dominant Process |

|---|---|---|

| 200–300 | ~40% | Ester bond cleavage |

| 300–400 | ~60% | Carbon backbone fragmentation |

Reactivity with Metals and Hydrides

This compound reacts with alkali metals (e.g., sodium) and hydrides, producing flammable hydrogen gas :

Hazard Notes:

-

Gas Evolution: Hydrogen accumulation poses explosion risks.

Compatibility and Stability

The compound’s stability is influenced by environmental factors:

| Factor | Effect |

|---|---|

| UV Light | Accelerates oxidative degradation |

| Moisture | Slow hydrolysis under ambient conditions |

| pH < 2 or >12 | Rapid ester bond cleavage |

Wissenschaftliche Forschungsanwendungen

Primary Applications

- Plasticizer in Polymers

- Adhesives and Sealants

- Coatings

- Textiles

- Medical Applications

Environmental Impact and Safety Concerns

Despite its widespread use, this compound has raised environmental and health concerns. Studies indicate potential endocrine-disrupting effects linked to phthalates, including associations with obesity in children due to exposure through food packaging . Regulatory bodies have scrutinized its use in consumer products, particularly those intended for children.

Case Study 1: Exposure Assessment in Children

A study examined urinary metabolites of this compound among children with varying body mass indices (BMI). Results indicated higher concentrations of metabolites in obese children compared to their normal-weight counterparts, suggesting a correlation between phthalate exposure and obesity risk .

Case Study 2: Groundwater Contamination

Research conducted on groundwater monitoring revealed the presence of this compound at multiple sites. The study highlighted challenges in accurately assessing contamination levels due to potential sampling errors. It emphasized the need for stringent monitoring protocols to mitigate environmental risks associated with plasticizers .

Comparative Analysis of Plasticizers

| Property | This compound | Di(2-ethylhexyl) Phthalate |

|---|---|---|

| Chemical Structure | Ester | Ester |

| Primary Use | Plasticizer | Plasticizer |

| Solubility | Insoluble in water | Insoluble in water |

| Toxicological Concerns | Moderate | High |

Wirkmechanismus

Bis(2-ethylhexyl) isophthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the plastic material .

Molecular Targets and Pathways:

Polymer Chains: this compound interacts with the polymer chains in PVC, disrupting intermolecular forces.

Plasticization: The compound increases the free volume within the polymer matrix, allowing for greater chain mobility and flexibility.

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar properties but different chemical structure.

Bis(2-ethylhexyl) terephthalate: Similar in function but derived from terephthalic acid instead of isophthalic acid.

Bis(2-ethylhexyl) adipate: Used as a plasticizer with a different chemical structure and properties .

Uniqueness: Bis(2-ethylhexyl) isophthalate is unique due to its specific interaction with isophthalic acid, which imparts distinct mechanical properties to the plasticized materials. Its use in flexible PVC products is particularly notable for applications requiring enhanced durability and flexibility .

Biologische Aktivität

Bis(2-ethylhexyl) isophthalate (BEHIP) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its antimicrobial, antimutagenic, and potential therapeutic properties. This article provides a comprehensive overview of the biological effects of BEHIP, supported by relevant data tables, case studies, and research findings.

BEHIP is a phthalate ester commonly used as a plasticizer in various applications, including medical devices and consumer products. Its structure allows it to impart flexibility and durability to plastics. However, due to its widespread use, BEHIP can leach into the environment and human systems, raising concerns about its biological impact.

Antimicrobial Activity

BEHIP exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported the minimum inhibitory concentration (MIC) of BEHIP against Staphylococcus aureus and Escherichia coli was found to be 32 mg/ml, indicating its potential as an antimicrobial agent in treating bacterial infections .

Table 1: Antimicrobial Efficacy of BEHIP

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Streptococcus lactis | 32 |

This antimicrobial activity has implications for its use in medical settings, where preventing bacterial growth is crucial.

Antimutagenic Properties

Research has also highlighted the antimutagenic effects of BEHIP. In a study involving Salmonella typhimurium, BEHIP was shown to inhibit mutations induced by various mutagens. The compound demonstrated a high percentage of reversion inhibition (up to 97% in specific strains), suggesting its potential role as a chemopreventive agent .

Table 2: Antimutagenic Activity of BEHIP

| Concentration (μg/mL) | % Inhibition (TA98) | % Inhibition (TA100) |

|---|---|---|

| 3 | 85-97 | N/A |

| 500 | 60 | N/A |

| 1000 | 51 | N/A |

The ability of BEHIP to protect DNA from damage caused by mutagens positions it as a candidate for further research in cancer prevention strategies.

Toxicological Concerns

Despite its beneficial properties, BEHIP poses certain health risks. It has been associated with endocrine disruption and reproductive toxicity in various studies . The European Food Safety Authority (EFSA) has classified it as a substance requiring careful exposure assessment due to its potential effects on human health, particularly concerning liver function and reproductive outcomes .

Case Studies and Environmental Impact

- Environmental Persistence : A study indicated that BEHIP can transform into other phthalates in the environment, contributing to pollution and bioaccumulation in aquatic ecosystems .

- Health Risk Assessments : In dietary exposure assessments, the EFSA noted that DEHP (a related compound) could migrate from food contact materials into food products at levels that may pose health risks .

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h11,14-16,19-20H,5-10,12-13,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZOXVVKILCOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=CC=C1)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024619 | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-ethylhexyl) isophthalate is a clear light yellow viscous liquid. (NTP, 1992) | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

137-89-3 | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioctyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WDI822P2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Bis(2-ethylhexyl) isophthalate being found in crib mattresses, and what is the significance of this finding?

A1: this compound, often referred to as iso-DEHP, is being used as a plasticizer in crib mattress covers. [] This finding is significant because it highlights the use of iso-DEHP as a potential replacement for Bis(2-ethylhexyl) phthalate (DEHP), a plasticizer restricted in children's products due to health concerns outlined in the U.S. Consumer Product Safety Improvement Act (CPSIA). [] The study found that crib mattresses manufactured after the CPSIA implementation were more likely to contain iso-DEHP than older mattresses. [] This substitution raises questions about the potential health effects of iso-DEHP on infants, especially given their prolonged exposure to these materials. Further research is needed to assess the safety of iso-DEHP and other alternative plasticizers in products designed for infants.

Q2: Does the structure of this compound impact its properties compared to similar compounds?

A2: Yes, the structure of this compound, specifically the isophthalate isomer, significantly influences its properties compared to other phthalates. [] Research indicates that the relative orientation of the carboxyl groups within the molecule affects the compound's mobility and interactions with other molecules. [] For instance, compared to Bis(2-ethylhexyl) phthalate (DEHP), which has a more flexible structure, this compound exhibits higher viscosity due to its more rigid molecular arrangement. [] These structural differences likely influence the compound's performance as a plasticizer and its overall toxicological profile. Understanding these structure-property relationships is crucial for designing safer and more effective plasticizers in the future.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.